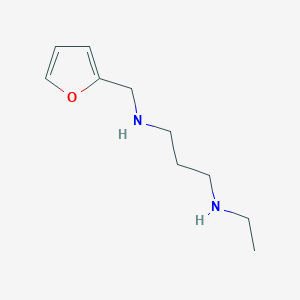![molecular formula C14H16N2O3 B3168753 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 932893-96-4](/img/structure/B3168753.png)
3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid
Vue d'ensemble
Description
The compound “3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “this compound”, is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Applications in Analytical Chemistry
The synthesis of dimethyl derivatives of imidazolinone herbicides has led to the development of efficient and multiresidue gas chromatographic methods for trace level analysis of these herbicides in water, soybean, and soil matrices (Anisuzzaman et al., 2000). This research indicates the potential utility of imidazole derivatives in enhancing the detection and quantification of environmental contaminants.
Corrosion Inhibition
Compounds bearing imidazole and benzimidazole frameworks have been evaluated for their corrosion inhibition properties. One study assessed the effectiveness of 1,3,4-oxadiazole derivatives with imidazole substitutions in protecting mild steel against corrosion in sulfuric acid, combining gravimetric, electrochemical, and computational methods (Ammal et al., 2018). These findings suggest that similar compounds might be explored for corrosion protection applications.
Antimicrobial Activity
Research on imidazole-bearing compounds has shown potential antimicrobial activity. For example, novel imidazole bearing isoxazole derivatives have demonstrated antimicrobial effectiveness, pointing to the possibility of developing new antimicrobial agents from imidazole derivatives (Maheta et al., 2012).
Material Science and Coordination Chemistry
The synthesis, structure, and properties of copper(II) complexes with imidazole acetate show interesting coordination geometry and potential for electronic and structural studies in material science (Banerjee et al., 2013). Such studies underline the importance of imidazole derivatives in developing materials with specific electronic and structural properties.
Propriétés
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13-15-6-7-16(13)9-11-8-10(14(17)18)4-5-12(11)19-2/h4-8H,3,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMACAERNFZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B3168707.png)






![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B3168759.png)
![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)

